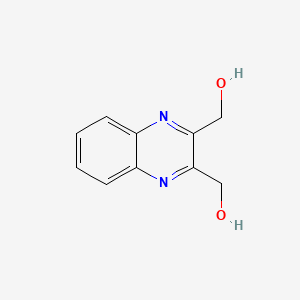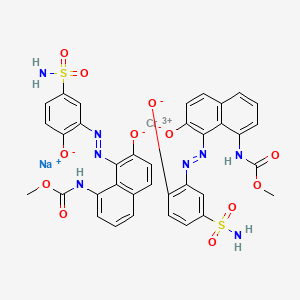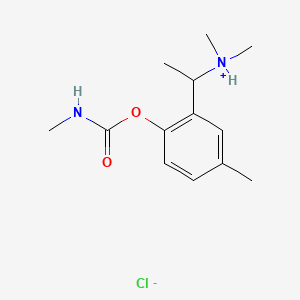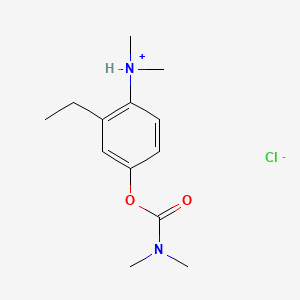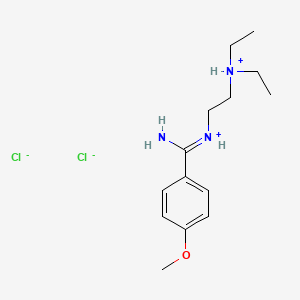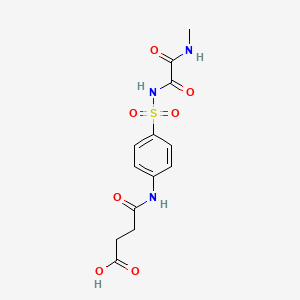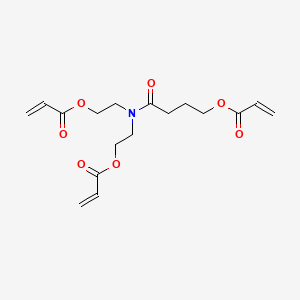
N,N-Bis(2-acryloxyethyl)-4-acryloxybutyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Bis(2-acryloxyethyl)-4-acryloxybutyramide is a multifunctional monomer used in the synthesis of various polymers. It is known for its ability to form cross-linked structures, which are valuable in creating materials with enhanced mechanical and chemical properties. This compound is particularly significant in the field of polymer chemistry due to its versatility and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-acryloxyethyl)-4-acryloxybutyramide typically involves the reaction of acryloyl chloride with N,N-bis(2-hydroxyethyl)-4-hydroxybutyramide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability. The purification process often includes distillation or recrystallization to obtain the desired purity level.
化学反应分析
Types of Reactions
N,N-Bis(2-acryloxyethyl)-4-acryloxybutyramide undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form cross-linked polymers.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions.
Addition Reactions: The double bonds in the acrylate groups can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to hydrolyze the ester groups.
Addition Reactions: Nucleophiles such as amines or thiols can add to the double bonds in the presence of catalysts.
Major Products
Polymerization: Cross-linked polymers with enhanced mechanical properties.
Hydrolysis: Carboxylic acids and alcohols.
Addition Reactions: Adducts with nucleophiles, leading to functionalized polymers.
科学研究应用
N,N-Bis(2-acryloxyethyl)-4-acryloxybutyramide has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of hydrogels, coatings, and adhesives.
Biology: Employed in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: Utilized in the formulation of medical devices and controlled release systems.
Industry: Applied in the production of high-performance materials, such as UV-curable coatings and sealants.
作用机制
The mechanism of action of N,N-Bis(2-acryloxyethyl)-4-acryloxybutyramide involves its ability to form cross-linked networks through polymerization. The acrylate groups react with initiators to form free radicals, which then propagate the polymerization process. The resulting cross-linked structure provides enhanced mechanical strength and chemical resistance. The molecular targets include the double bonds in the acrylate groups, and the pathways involved are free radical polymerization and cross-linking.
相似化合物的比较
Similar Compounds
- N,N-Bis(2-acrylamidoethyl)acrylamide
- N,N-Bis(2-cyanoethyl)formamide
- N,N-Bis(methacryloyl)selenocystamine
Uniqueness
N,N-Bis(2-acryloxyethyl)-4-acryloxybutyramide is unique due to its multifunctional nature, allowing it to form highly cross-linked polymers. This property distinguishes it from similar compounds, which may not offer the same level of cross-linking or mechanical strength. Additionally, its versatility in various applications, from hydrogels to UV-curable coatings, highlights its significance in both research and industrial settings.
属性
CAS 编号 |
66028-34-0 |
|---|---|
分子式 |
C17H23NO7 |
分子量 |
353.4 g/mol |
IUPAC 名称 |
[4-[bis(2-prop-2-enoyloxyethyl)amino]-4-oxobutyl] prop-2-enoate |
InChI |
InChI=1S/C17H23NO7/c1-4-15(20)23-11-7-8-14(19)18(9-12-24-16(21)5-2)10-13-25-17(22)6-3/h4-6H,1-3,7-13H2 |
InChI 键 |
ORNSXZLDJNNTIO-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=O)OCCCC(=O)N(CCOC(=O)C=C)CCOC(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


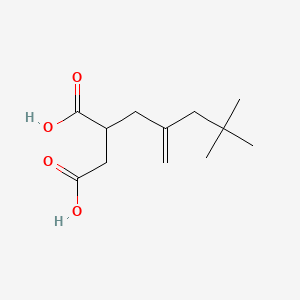

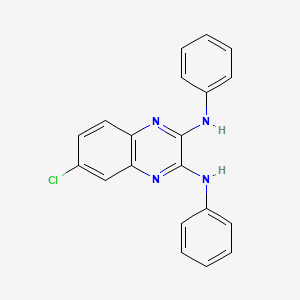

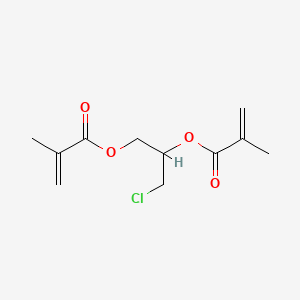
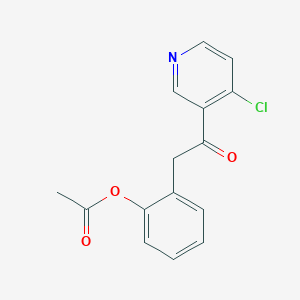
![magnesium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13770932.png)
